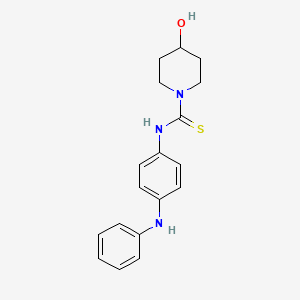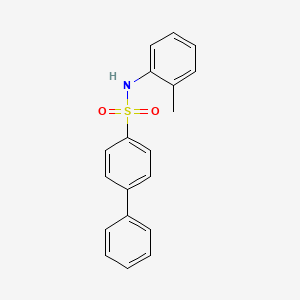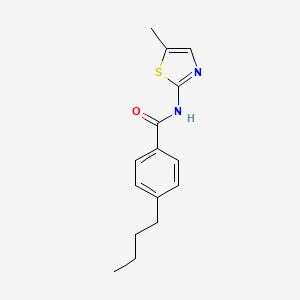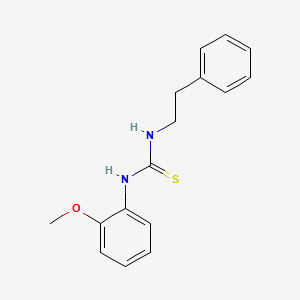
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide, also known as APHC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APHC belongs to the class of piperidine derivatives and is known to possess a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The mechanism of action of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide is not fully understood. However, several research studies have suggested that this compound exerts its biological activity by inhibiting the activity of enzymes involved in viral replication and bacterial growth. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which are known to play a critical role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the activity of viral and bacterial enzymes, leading to the inhibition of viral replication and bacterial growth. This compound has also been found to inhibit the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In addition, this compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. This compound has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity of this compound has not been fully evaluated, and further studies are required to determine its safety profile.
Direcciones Futuras
Several future directions can be explored in the field of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide research. One potential direction is the development of new drugs based on the structure of this compound. The antiviral, antibacterial, anti-inflammatory, and antitumor properties of this compound make it a potential candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the evaluation of the toxicity of this compound in vivo. Further studies are required to determine the safety profile of this compound and its potential side effects. In addition, the mechanism of action of this compound needs to be further elucidated to understand its biological activity fully.
Métodos De Síntesis
The synthesis of N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide involves the reaction of 4-chlorophenyl isothiocyanate with 4-aminophenol in the presence of piperidine. The resulting product is then subjected to hydrolysis to obtain the final compound, this compound. The synthesis of this compound has been reported in several research articles, and the yield of the product has been found to be satisfactory.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-4-hydroxy-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. Several research studies have reported the antiviral activity of this compound against a wide range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus. This compound has also been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been reported to exhibit anti-inflammatory and antitumor properties.
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-4-hydroxypiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17-10-12-21(13-11-17)18(23)20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-9,17,19,22H,10-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFYGMKCUDNBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
![1-(2-isopropoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5807173.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5807187.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)
![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)
